molecular formula C12H7ClN4O2 B3040848 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine CAS No. 244081-71-8

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine

Cat. No. B3040848
CAS RN: 244081-71-8
M. Wt: 274.66 g/mol
InChI Key: GZWJARVERQGPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine” is a chemical compound that has been explored as a potential new antikinetoplastid series . It was obtained with a 54% yield using conditions previously described by a lab . This compound has been evaluated for its in vitro activity against both the promastigote form of Leishmania donovani, the axenic amastigote form of Leishmania infantum, and the trypomastigote blood stream form of Trypanosomabrucei brucei .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine” is characterized by spectroscopic techniques . The single crystal of the compound was confirmed using X-ray diffraction (XRD) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

1. Potential in Neuroblastoma Treatment

Imidazo[1,2-b]pyridazine compounds, particularly those with 3-nitro-6-amino substituents, have shown potent anti-proliferative effects in the human neuroblastoma cell-line IMR-32. These compounds exhibit acetylcholinesterase (AChE) inhibitory activity and can induce cell cycle arrest, reduce cellular ATP levels, and enhance mitochondrial oxidative stress at higher doses. Such properties suggest potential applications in neuroblastoma treatment and related research (Sharma et al., 2021).

2. Radiotracer Development for Peripheral Benzodiazepine Receptors

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential probes for Peripheral Benzodiazepine Receptors (PBR) using Single Photon Emission Computed Tomography (SPECT). These compounds, particularly those with iodine labeling, exhibit high affinity and selectivity for PBR, presenting opportunities for in vivo studies of these receptors (Katsifis et al., 2004).

3. Antimicrobial and Antimalarial Activity

Sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety have been synthesized and shown to exhibit antimicrobial activity against various bacteria and potential antimalarial properties. This highlights their potential use in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).

4. Potential as Antikinetoplastid Agents

Research into 3-nitroimidazo[1,2-b]pyridazine derivatives for antikinetoplastid applications has been conducted, with some compounds showing activity against Trypanosoma brucei brucei. However, challenges related to solubility and loss of activity against other forms like Leishmania infantum indicate the need for further optimization (Paoli-Lombardo et al., 2023).

5. Ligands for β-Amyloid Plaques

Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for binding to amyloid plaques, with some showing high binding affinities. This research opens avenues for developing new imaging agents for Alzheimer’s disease and related amyloid pathologies (Zeng et al., 2010).

Future Directions

The compound “6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine” has been explored as a potential new antikinetoplastid series . This suggests that future research could focus on further exploring its potential uses and improving its solubility and activity against various forms of Leishmania and Trypanosoma .

properties

IUPAC Name

6-chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O2/c13-11-4-5-12-14-10(7-16(12)15-11)8-2-1-3-9(6-8)17(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWJARVERQGPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C(=N2)C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229161
Record name 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine

CAS RN

244081-71-8
Record name 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244081-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine
Reactant of Route 6
6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.